

RN486 animal model efficacy rheumatoid arthritis

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Compound Focus: RN486

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RN486 at a Glance

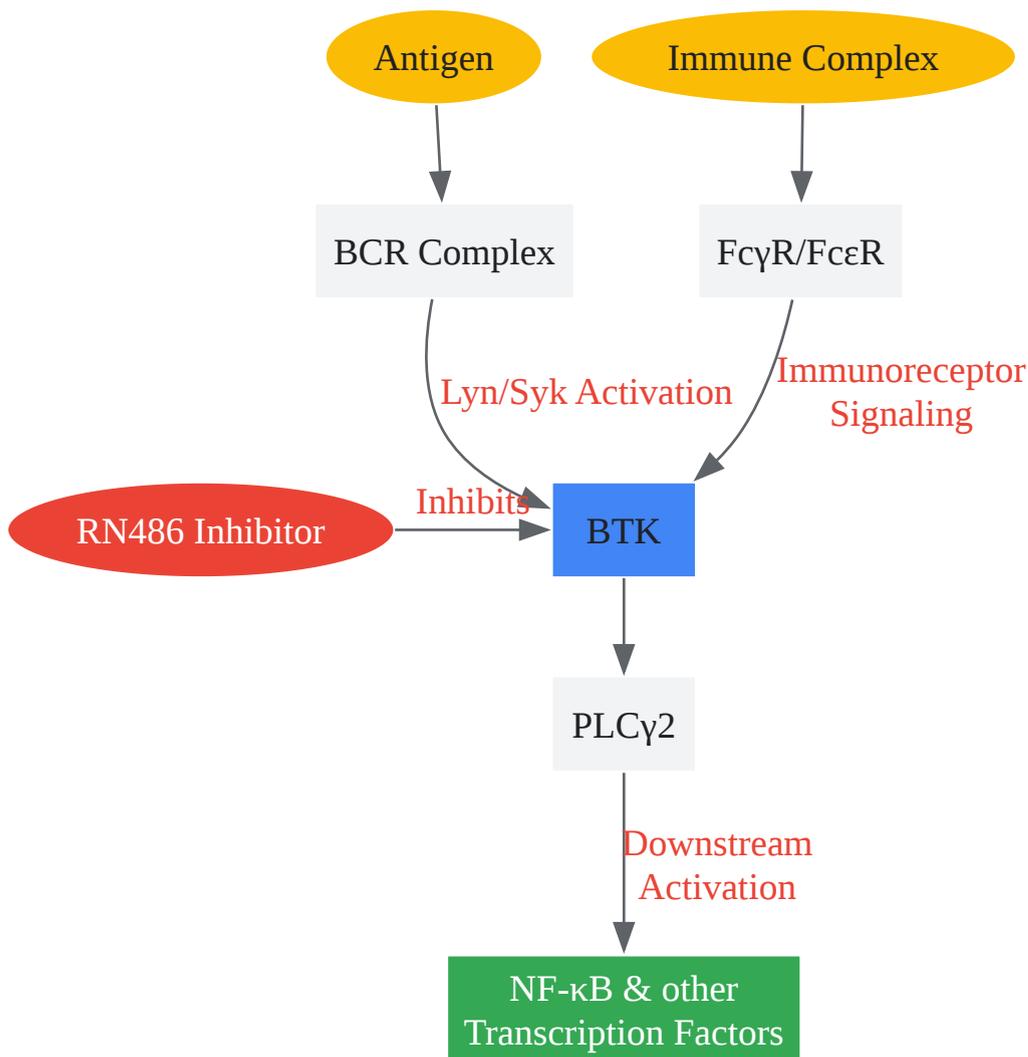
The table below summarizes the key characteristics of **RN486** as identified in the research.

Attribute	Description
Molecule Type	Potent, selective, and orally active reversible Bruton's Tyrosine Kinase (BTK) inhibitor [1].
Primary Mechanism	Inhibits B cell receptor (BCR) and Fc receptor (FcR) signaling pathways, crucial in autoimmune responses [2] [3].
Key Pre-clinical Evidence	Demonstrated efficacy in rodent models of Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) [2] [3].
Current Status	Appears to be a pre-clinical/research compound; not listed in recent clinical trial reviews for RA [4].

Mechanism of Action: How RN486 Works

RN486 exerts its effects by selectively inhibiting Bruton's Tyrosine Kinase (BTK), a key enzyme in signaling pathways of immune cells like B cells and macrophages [2] [5].

The diagram below illustrates the signaling pathways that **RN486** inhibits.



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Efficacy in Animal Models of RA

The following table summarizes quantitative data on the efficacy of **RN486** from key animal studies.

Animal Model	Dosing Regimen	Key Efficacy Results	Experimental Protocol & Citation
Mouse Collagen-Induced Arthritis (CIA)	Oral, dose-dependent	Produced robust, dose-dependent anti-inflammatory and bone-protective effects [2] [3].	Arthritis induced by immunization with type II collagen. Clinical scores for inflammation and joint damage were assessed [2].
Rat Adjuvant-Induced Arthritis (AIA)	1 mg/kg to 30 mg/kg	Inhibited both joint and systemic inflammation, reducing paw swelling and inflammatory markers in the blood [3] [1].	Arthritis induced with adjuvant. Paw volume and serum levels of inflammatory mediators (e.g., cytokines) were measured [3].
Combination Therapy (Rat AIA)	RN486 + low-dose Methotrexate (MTX)	Showed substantial efficacy in combination, suggesting a potential synergistic effect [2].	RN486 was administered alongside a sub-therapeutic dose of MTX, a standard RA drug, and disease parameters were evaluated [2].

Detailed Experimental Protocols

For research reproducibility, here is a deeper look into the methodologies from the key studies:

- **In Vitro Functional Assays:** Before in vivo testing, **RN486** was characterized in cell-based assays. It blocked:
 - **FcεR-induced degranulation in mast cells** ($IC_{50} = 2.9$ nM)
 - **FcyR-mediated TNFα production in monocytes** ($IC_{50} = 7.0$ nM)
 - **BCR-induced CD69 expression in B cells** in whole blood ($IC_{50} = 21.0$ nM) [3]
- **In Vivo Arthritis Models:**
 - **CIA Model:** Mice are immunized with type II collagen emulsified in an adjuvant to induce an autoimmune arthritis that shares features with human RA. Animals are then treated with the test compound (e.g., **RN486**), and arthritis severity is scored based on visible redness and swelling of the joints. Histological analysis of the joints is performed to assess inflammation, cartilage damage, and bone erosion [2].
 - **AIA Model:** Rats are injected with a heat-killed mycobacterium adjuvant. This triggers widespread inflammation, including a severe polyarthritis. The efficacy of a drug is typically

measured by the reduction in paw volume (using a plethysmometer) and by scoring clinical signs of arthritis [3].

The Broader Context of BTK Inhibitors for RA

While **RN486** has shown promise in pre-clinical studies, the clinical development of BTK inhibitors for RA has been challenging. Other BTK inhibitors have advanced further in human trials, though with mixed results [4].

- **Irreversible vs. Reversible Inhibitors:** **RN486** is a **reversible inhibitor** [1] [4]. This class raises fewer concerns about long-lasting off-target effects compared to irreversible inhibitors like ibrutinib, but may require more sustained dosing [4].
- **Clinical Trial Outcomes:** Several BTK inhibitors (e.g., spebrutinib, fenebrutinib, evobrutinib) have progressed to Phase II clinical trials for RA. However, outcomes have been "rather equivocal," with some trials discontinued due to a low likelihood of achieving adequate clinical response [4]. This suggests that while the pre-clinical rationale is strong, translating the efficacy of BTK inhibition into successful human treatments for RA is complex.

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